molecular formula C5H10N2O B111971 5-(Aminomethyl)pyrrolidin-2-one CAS No. 154148-69-3

5-(Aminomethyl)pyrrolidin-2-one

Cat. No.: B111971
CAS No.: 154148-69-3
M. Wt: 114.15 g/mol
InChI Key: GFOAHABINHRDKL-UHFFFAOYSA-N
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Description

5-(Aminomethyl)pyrrolidin-2-one is an organic compound with the chemical formula C5H10N2O. It features a pyrrolidine ring with an aminomethyl group attached to the second carbon. This compound is widely used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds due to its versatile chemical properties .

Safety and Hazards

The safety data sheet for 5-(Aminomethyl)pyrrolidin-2-one indicates that it may cause skin irritation, serious eye damage, and may cause respiratory irritation . Therefore, appropriate safety measures should be taken when handling this compound.

Future Directions

The pyrrolidine scaffold, to which 5-(Aminomethyl)pyrrolidin-2-one belongs, is of great interest in drug discovery due to its versatility . Future research may focus on exploring the pharmacophore space of this scaffold, investigating the influence of steric factors on biological activity, and designing new pyrrolidine compounds with different biological profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-(Aminomethyl)pyrrolidin-2-one involves the reaction of pyrrolidine with formaldehyde, followed by reduction. The steps are as follows:

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Catalysts and solvents are selected to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrolidinones and amines, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

5-(Aminomethyl)pyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals, including anticancer and antimicrobial agents.

    Industry: It is used in the production of agrochemicals, dyes, and surfactants.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Aminomethyl)pyrrolidin-2-one is unique due to its aminomethyl group, which enhances its reactivity and versatility in chemical synthesis. This functional group allows for a broader range of chemical modifications and applications compared to similar compounds .

Properties

IUPAC Name

5-(aminomethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c6-3-4-1-2-5(8)7-4/h4H,1-3,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOAHABINHRDKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70556483
Record name 5-(Aminomethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154148-69-3
Record name 5-(Aminomethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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